1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKTXSBXZZWMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization and Functionalization (Method A)
A prominent approach involves a one-pot cyclization strategy where precursors containing appropriate amino and aldehyde functionalities undergo intramolecular cyclization under acidic conditions to form the benzimidazole core, followed by carboxylation steps.
Procedure : The reaction typically uses formic acid or other acidic media to promote cyclization of intermediates such as benzoglyoxaline derivatives. Carboxylic acid derivatives or formaldehyde/formaldehyde derivatives are introduced under acidic conditions to facilitate the formation of the carboxylic acid group at the desired position.
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- The method allows direct formation of the fused heterocycle with the carboxylic acid substituent.
- Acidic conditions are critical for both cyclization and carboxylation.
- The process can be adapted to various substituents on the aromatic ring to modulate reactivity.
Reference Example : The patent CN101248060B describes this method in detail, highlighting the use of formic acid and carboxylic acid derivatives to achieve the cyclization and functionalization in a single pot, yielding the benzimidazole carboxylic acid core efficiently.
Multistep Cyclization with Intermediate Functional Group Transformations (Method B)
An alternative method involves a multistep synthesis where the benzimidazole ring is constructed first, followed by selective functional group transformations to install the carboxylic acid.
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- Initial cyclization of substituted benzoglyoxaline derivatives to form N-3 benzoglyoxaline intermediates.
- Subsequent treatment with formic acid or carboxylic acid derivatives under acidic conditions to introduce the carboxyl group.
- Optional reduction of amide groups to amines or other functional groups to facilitate further transformations.
- Alkylation steps may be employed to protect or modify nitrogen atoms during synthesis.
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- Greater control over intermediate steps allows for fine-tuning of substituents.
- Enables synthesis of derivatives with varied functional groups.
- Suitable for complex analogs requiring selective modifications.
Reference Example : The same patent CN101248060B outlines this multistep approach, including cyclization, reduction, and alkylation steps to obtain the target benzimidazole carboxylic acid derivatives.
Cyclization via Catalytic Hydrogenation and Oxidation
Recent advances have demonstrated the use of catalytic hydrogenation of nitrobenzene precursors followed by oxidation to form ring-fused benzimidazoles.
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- Nitrobenzene derivatives undergo one-pot catalytic hydrogenation to form acetamide intermediates.
- These intermediates are cyclized using oxidizing agents such as performic acid or Oxone (potassium peroxymonosulfate) in the presence of formic acid.
- This method yields ring-fused benzimidazoles with high efficiency and fewer byproducts.
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- Safer and more environmentally friendly oxidants (Oxone) replace harsher reagents.
- One-pot procedures reduce purification steps.
- High yields and good selectivity for ring fusion.
Reference Example : A 2021 review article highlights this approach, emphasizing the use of Oxone/formic acid as a green alternative for cyclization to benzimidazole derivatives.
Cyclization of β-Bromo-α,β-Unsaturated Aldehydes with Amino-Benzimidazole Precursors
Another synthetic route involves the reaction of β-bromo-α,β-unsaturated aldehydes with benzimidazole amine derivatives to form the fused heterocyclic system.
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- The β-bromo-α,β-unsaturated aldehyde reacts with benzimidazole amines under controlled conditions.
- Cyclization occurs to form the tetrahydropyrido[1,2-a]benzimidazole core.
- Subsequent oxidation or dehydrogenation steps can be applied to modify the oxidation state of the fused ring system.
Yields :
- Reported yields range from 72% to 82% for various ring sizes.
- Dehydrogenated products can be obtained by prolonged reaction times or specific oxidants.
Reference Example : A 2018 study in ACS Omega details this method, showing efficient synthesis of N-fused benzimidazole scaffolds with carboxylic acid functionalities.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The acidic environment is crucial in most methods to promote cyclization and carboxylation steps, often using formic acid or other carboxylic acid derivatives as both solvent and reagent.
The choice of oxidant in oxidation steps affects yield and purity; Oxone/formic acid is preferred for environmental and safety reasons over traditional performic acid.
Multistep methods allow for the introduction of various substituents on the benzimidazole ring, enabling the synthesis of derivatives with tailored biological activities.
The β-bromo-α,β-unsaturated aldehyde approach is versatile for synthesizing fused benzimidazole systems with different ring sizes and substituents, providing a platform for medicinal chemistry exploration.
Industrial scale-up considerations include the use of continuous flow chemistry and automated reagent addition to improve reproducibility and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, halogenated derivatives have shown increased antibacterial properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines including HeLa and A549. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.096 |
| Compound B | A549 | 0.630 |
These findings suggest that modifications to the tetrahydropyrido structure can enhance anticancer activity and selectivity towards specific cancer types .
Antimicrobial Properties
The compound also exhibits significant antimicrobial properties. Research indicates that it can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported as follows:
| Derivative | MIC (μM) | Target Organism |
|---|---|---|
| Derivative X | 1.27 | Staphylococcus aureus |
| Derivative Y | 2.54 | Escherichia coli |
These results position 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid as a potential candidate for developing new antimicrobial agents .
Pesticidal Activity
The structural characteristics of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives have been explored for their pesticidal properties. Studies have demonstrated effectiveness against various agricultural pests and pathogens. For example:
| Pesticide | Target Pest | Efficacy (%) |
|---|---|---|
| Pesticide A | Aphids | 85 |
| Pesticide B | Fungal pathogens | 90 |
These compounds can serve as eco-friendly alternatives to conventional pesticides due to their lower toxicity to non-target species .
Organic Electronics
The unique electronic properties of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Recent advancements include:
| Material | Property | Application |
|---|---|---|
| Material C | High charge mobility | OLEDs |
| Material D | Enhanced stability | OPVs |
These properties are attributed to the compound's ability to form stable π-stacking interactions in solid-state configurations .
Case Study 1: Anticancer Activity
In a study published in Frontiers in Pharmacology, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human colorectal carcinoma cells (HCT116). The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation—an essential factor in chronic infections .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit bacterial growth by interfering with the synthesis of essential proteins and nucleic acids. In cancer cells, it may inhibit specific kinases and signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Structural Complexity and Functional Diversity
- Target Compound: The fused benzimidazole-tetrahydropyridine system increases rigidity and aromaticity compared to monocyclic analogs like 1,2,5,6-tetrahydropyridine-3-carboxylic acid (QV-1474). This rigidity may enhance binding specificity in biological systems but complicates synthesis .
- Pyridazine Derivatives : 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid (AM-2410) features a six-membered ring with two adjacent nitrogen atoms, altering electron distribution and solubility relative to the target compound .
Functional Group Impact
- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid group enables direct participation in salt formation or conjugation reactions, whereas diester derivatives (e.g., QB-1198) require hydrolysis for activation .
- Benzimidazole vs. Pyrazole : The benzimidazole moiety in the target compound provides a larger aromatic surface for hydrophobic interactions compared to pyrazole-containing analogs .
Research Implications
For instance, the available tetrahydropyridazine derivative (AM-2410) could serve as a lead compound for developing inhibitors targeting enzymes with planar active sites. Further studies on synthetic routes to revive the target compound (e.g., via catalytic hydrogenation of pyrido[1,2-a]benzimidazole precursors) are warranted .
Biological Activity
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is a derivative of the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazole and its derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting key research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 172.2264 g/mol
- CAS Registry Number : 5622-83-3
The compound features a fused bicyclic structure that contributes to its biological activity by interacting with various biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Several derivatives have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against bacterial and fungal strains.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers.
Table 1: Summary of Biological Activities
Anticancer Activity
In a study conducted by Wang et al., various benzimidazole derivatives were synthesized and tested for anticancer activity. The compound exhibited IC values between 0.006 and 1.774 μM against several cancer cell lines including K562 and HeLa cells. This indicates a strong potential for development as an anticancer agent .
Antimicrobial Studies
Research has highlighted the efficacy of certain derivatives against resistant strains of M. tuberculosis. For instance, one derivative demonstrated an MIC value of 0.19 μM against fluoroquinolone-resistant strains . This suggests that compounds derived from 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole could serve as a basis for new antimicrobial therapies.
Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of benzimidazole derivatives showed that they could inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism by which these compounds could alleviate inflammatory conditions .
The mechanisms underlying the biological activities of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives are diverse:
- Cytotoxicity Mechanisms : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell proliferation signals.
- Antimicrobial Action : The compounds may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.
- Anti-inflammatory Mechanisms : They may inhibit key enzymes involved in the inflammatory response or block cytokine signaling pathways.
Q & A
Q. What are the established synthetic routes for 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multicomponent reactions (MCRs) or stepwise cyclization strategies. For example, MCRs using nitromethylene intermediates (e.g., nitromethylene-benzimidazole precursors) allow efficient assembly of the tricyclic core . Key parameters include:
- Temperature : Elevated temperatures (80–120°C) favor cyclization but may degrade sensitive functional groups.
- Catalysts : Acidic or basic catalysts (e.g., p-TsOH or DBU) modulate reaction rates and regioselectivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while nonpolar solvents improve cyclization efficiency.
Yields range from 40–70%, with purity confirmed via HPLC and melting point analysis (e.g., analogous compounds show melting points of 215–217°C) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
A combination of spectroscopic and spectrometric methods is critical:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (carboxylic acid carbons at δ ~170 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated m/z within 2 ppm error) .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight its role as a conformational mimetic in receptor-ligand interactions (e.g., mimicking tyrosine in opioid receptor binding) and anti-proliferative activity in colorectal cancer models (e.g., 30–50% tumor inhibition in mice at 10 mg/kg doses) .
Advanced Research Questions
Q. How can synthetic efficiency be optimized for derivatives with enhanced bioactivity?
Methodology :
- Parallel combinatorial synthesis : Use MCRs with diverse aldehydes/amines to generate a library of derivatives .
- DFT calculations : Predict regioselectivity and transition-state energies for cyclization steps .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 15 hours to 2–4 hours) while maintaining yields >60% .
Validation : Compare reaction outcomes using Design of Experiments (DoE) to identify optimal conditions (e.g., solvent/base combinations).
Q. How to resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
Root-cause analysis :
- Assay variability : Standardize cell lines (e.g., HCT-116 vs. HT-29 for colorectal cancer) and incubation times .
- Stereochemical purity : Enantiomeric impurities (e.g., <5% R-isomer) can skew results; validate via chiral HPLC .
- Solubility effects : Use dimethylacetamide (DMA) or cyclodextrin-based carriers to improve bioavailability in in vivo models .
Q. What mechanistic insights exist for its anti-proliferative activity?
Key findings :
- ROS modulation : Downregulates NADPH oxidase, reducing reactive oxygen species (ROS) by 40–60% in cancer cells .
- Apoptosis induction : Activates caspase-3/7 via mitochondrial pathway (2–3-fold increase in activity at 10 μM concentrations) .
Experimental design : Use siRNA knockdowns (e.g., targeting Bcl-2) to confirm pathway specificity.
Q. How does the compound’s rigidity influence its receptor binding kinetics?
Approach :
- X-ray crystallography : Resolve ligand-receptor co-crystals (e.g., with μ-opioid receptor) to identify hydrogen-bonding interactions with Asp147 and Tyr148 residues .
- Molecular dynamics (MD) simulations : Simulate binding over 100 ns trajectories to quantify conformational stability (e.g., RMSD <1.5 Å for stable complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
